molecular formula C18H19NO2 B2985567 N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide CAS No. 899731-61-4

N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2985567
CAS No.: 899731-61-4
M. Wt: 281.355
InChI Key: VKKBAQGJDNDOQC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by two key substituents: a 4-acetylphenyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group linked to the acetamide backbone. Acetamides with aryl substituents are widely studied for their biological activities, including antimicrobial, herbicidal, and auxin-like properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-12-4-5-16(13(2)10-12)11-18(21)19-17-8-6-15(7-9-17)14(3)20/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKBAQGJDNDOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide contains an acetamide functional group and two aromatic rings, which contribute to its biological activity. The presence of the acetyl group may enhance lipophilicity, potentially influencing its interaction with biological targets.

Preliminary studies suggest that N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide may interact with gamma-aminobutyric acid (GABA) receptors, which are critical for mediating inhibitory neurotransmission in the brain. This interaction is similar to that observed in other benzodiazepine derivatives, indicating potential anxiolytic or sedative effects.

Potential Mechanisms:

  • GABA Receptor Modulation : By binding to GABA receptors, the compound may enhance inhibitory signaling in the central nervous system.
  • Anticancer Activity : The compound has been investigated for its potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and inhibition of tumor growth.

Biological Activity Overview

The biological activity of N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide can be summarized as follows:

Activity Type Description
Antimicrobial Exhibited potential antimicrobial properties against several bacterial strains.
Anticancer Showed cytotoxicity against cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
Anxiolytic/Sedative Potential interactions with GABA receptors suggest possible anxiolytic or sedative effects.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's cytotoxic effects on human cancer cell lines. Results demonstrated significant growth inhibition with IC50 values comparable to standard chemotherapeutics. The mechanism involved apoptosis and disruption of the cell cycle.
  • Antimicrobial Properties : In another investigation, N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide was tested against various bacterial strains. The compound exhibited notable antibacterial activity, suggesting its potential as a therapeutic agent in infectious diseases.
  • GABA Receptor Interaction : Docking studies indicated that the compound could bind effectively to GABA receptors, supporting its proposed anxiolytic effects. This interaction aligns with the pharmacological profile of known benzodiazepines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related acetamides, highlighting key structural differences and their implications:

Compound Name Substituents on Acetamide Backbone Key Properties/Applications Reference
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide - N-linked 4-acetylphenyl
- C-linked 2,4-dimethylphenyl
Hypothesized antimicrobial/auxin activity (Inferred)
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) - Dichlorophenylamino group
- Thiazole-linked coumarin
α-Glucosidase inhibition (antidiabetic)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide - Diethylamino group
- 2,6-dimethylphenyl
Local anesthetic precursor
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - 4-Chlorophenyl
- 2,6-dichlorophenyl
Diclofenac impurity (pharmaceutical)
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) - Chloro-methylphenoxy
- Triazole ring
Auxin-like herbicidal activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the molecule compared to electron-donating groups like dimethylamino in ’s compound .
  • In contrast, thiazole-linked coumarin derivatives () exhibit enzyme inhibition, indicating substituent-dependent pharmacological targeting .

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